molecular formula C10H10F3N3 B13507425 3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine

3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine

Cat. No.: B13507425
M. Wt: 229.20 g/mol
InChI Key: FCUGDENPKOENIB-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine is a compound that belongs to the class of trifluoromethylated pyrrolopyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a series of cyclization reactions involving appropriate starting materials such as pyridine derivatives and amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine involves its interaction with fibroblast growth factor receptors. The compound binds to the receptor’s active site, inhibiting its activity and thereby blocking downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition can lead to reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine is unique due to its specific trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a more effective inhibitor of FGFRs compared to other similar compounds .

Properties

Molecular Formula

C10H10F3N3

Molecular Weight

229.20 g/mol

IUPAC Name

3,3,3-trifluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-amine

InChI

InChI=1S/C10H10F3N3/c11-10(12,13)8(4-14)7-5-16-9-6(7)2-1-3-15-9/h1-3,5,8H,4,14H2,(H,15,16)

InChI Key

FCUGDENPKOENIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC=C2C(CN)C(F)(F)F)N=C1

Origin of Product

United States

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